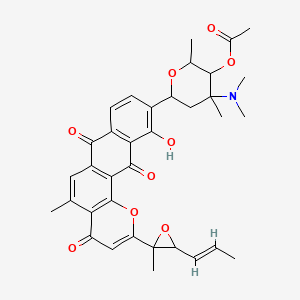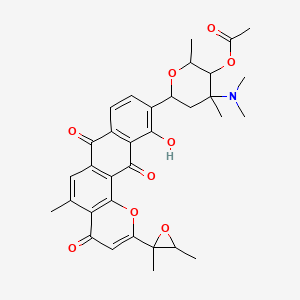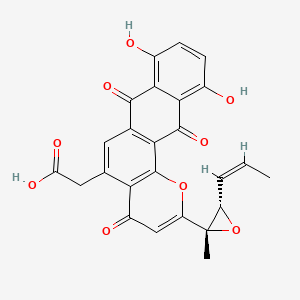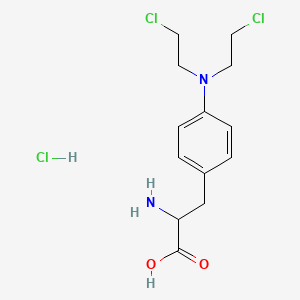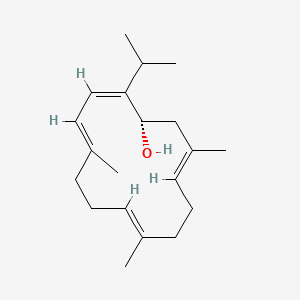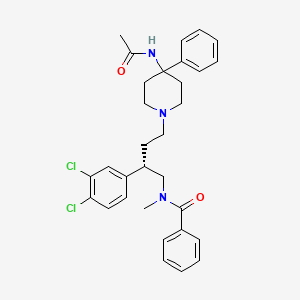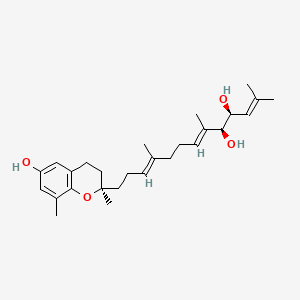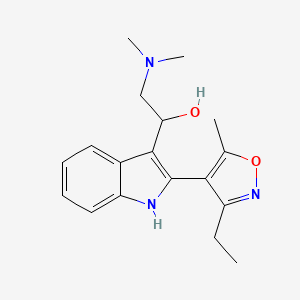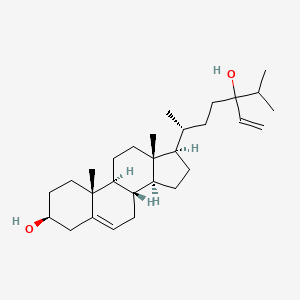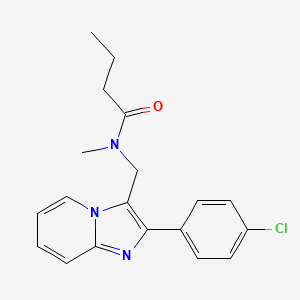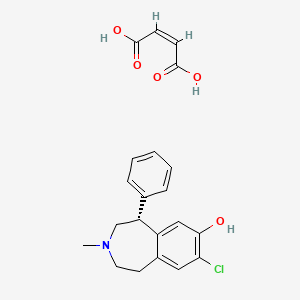
Sch-23390 Maleat
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a potent and selective dopamine D1-like receptor antagonist. It specifically targets D1 and D5 receptors with Ki values of 0.2 nM and 0.3 nM, respectively . This compound is widely used in scientific research, particularly in studies related to neurological disorders, due to its ability to modulate dopamine receptors .
Wissenschaftliche Forschungsanwendungen
(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has a wide range of scientific research applications, including:
Neurological Studies: It is used to study the role of dopamine receptors in neurological disorders such as Parkinson’s disease and psychosis
Pharmacological Research: The compound is employed to investigate the pharmacological effects of dopamine receptor antagonists.
Receptor Mapping: It is utilized in the topographical determination of brain D1 receptors in rodents, nonhuman primates, and humans.
Wirkmechanismus
Target of Action
SCH-23390 maleate, also known as halobenzazepine, is a synthetic compound that primarily targets dopamine D1-like receptors . It acts as a potent and selective antagonist of the D1 and D5 receptors, with Kis of 0.2 nM and 0.3 nM, respectively . Additionally, it has been found to be a high efficacy human 5-HT2C receptor agonist .
Mode of Action
SCH-23390 maleate interacts with its targets by binding to the D1-like receptors, thereby inhibiting the actions of dopamine . It also binds with high affinity to the 5-HT2 and 5-HT1C receptors . Furthermore, it inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels .
Biochemical Pathways
The primary biochemical pathways affected by SCH-23390 maleate involve dopamine and serotonin signaling. By acting as an antagonist at D1-like receptors, it modulates dopaminergic neurotransmission . Its agonistic action at the 5-HT2C receptor suggests a role in serotonin signaling . The inhibition of GIRK channels indicates an influence on potassium ion flux across the cell membrane .
Result of Action
The molecular and cellular effects of SCH-23390 maleate’s action primarily involve modulation of neurotransmission. By antagonizing D1-like receptors, it can alter dopamine signaling, which may influence behaviors such as locomotion . Its agonistic action at 5-HT2C receptors and inhibition of GIRK channels further suggest a complex interplay of effects at the cellular level .
Biochemische Analyse
Biochemical Properties
Sch-23390 maleate interacts with various biomolecules, including dopamine D1-like receptors, 5-HT2C receptors, 5-HT2 receptors, and 5-HT1C receptors . It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels .
Cellular Effects
Sch-23390 maleate has been shown to reverse the inhibitory effects of Isosibiricin on NLRP3 expression and the cleavages of caspase-1 and IL-1β in the LPS-induced BV-2 cells . This suggests that Sch-23390 maleate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Sch-23390 maleate exerts its effects at the molecular level through various mechanisms. It acts as an antagonist to dopamine D1-like receptors, with Ki values of 0.2 nM and 0.3 nM for the D1 and D5 receptor, respectively . It also acts as an agonist at 5-HT1C and 5-HT2C receptors in vitro . Furthermore, it inhibits GIRK channels .
Dosage Effects in Animal Models
In animal models, the effects of Sch-23390 maleate can vary with different dosages
Metabolic Pathways
Given its interactions with various receptors, it is likely involved in dopamine and serotonin pathways .
Vorbereitungsmethoden
The synthesis of (Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves several steps, starting from the appropriate benzazepine precursor. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for (Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings .
Analyse Chemischer Reaktionen
(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom in the benzazepine ring
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is unique due to its high selectivity and potency for dopamine D1-like receptors. Similar compounds include:
SCH-23390 hydrochloride: Another form of the same compound with similar properties.
Minoxidil sulfate: Though primarily used for its vasodilatory effects, it also interacts with potassium channels.
Alverine citrate: Used in gastrointestinal disorders, it also affects serotonin receptors.
These compounds share some pharmacological properties but differ in their primary applications and target receptors.
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHVSEXHEAUJBT-HFNHQGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87134-87-0 | |
| Record name | (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87134-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCH 23390 maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087134870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCH-23390 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T51J24N1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


